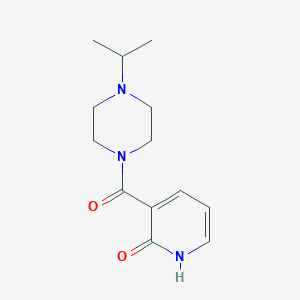
N1-(3-acetamidophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N1-(3-acetamidophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide is a complex molecule that appears to be related to the class of compounds that include morpholine derivatives. Morpholine is a heterocyclic amine with both amine and ether functionalities, which is often used as a chemical building block in organic synthesis. The structure of the compound suggests that it may have multiple functionalities, including amide, ether, and possibly aromatic systems, which could contribute to a variety of physical and chemical properties.
Synthesis Analysis
While the provided papers do not directly discuss the synthesis of N1-(3-acetamidophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide, they do provide insight into related compounds. For instance, the synthesis of N-(acetamide) morpholinium bromide was achieved in methanol at room temperature . This suggests that similar solvent and temperature conditions could potentially be used in the synthesis of the target compound. The use of methanol as a solvent and room temperature conditions are often favorable for reactions involving morpholine derivatives due to their solubility and reactivity under mild conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as N-(acetamide) morpholinium bromide, has been characterized by single-crystal X-ray analysis . This technique could be employed to determine the crystal structure of N1-(3-acetamidophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide. The orthorhombic crystal system and the presence of strong intermolecular hydrogen bonds in the related compound suggest that the target compound may also exhibit significant hydrogen bonding, which could affect its molecular packing and stability.
Chemical Reactions Analysis
The chemical reactivity of morpholine derivatives can be influenced by the presence of substituents on the morpholine ring. For example, the introduction of a gem-dimethyl group on the morpholine core improved plasmatic stability in one of the derivatives . This indicates that modifications to the morpholine ring in N1-(3-acetamidophenyl)-N2-(2-(3-methoxyphenyl)-2-morpholinoethyl)oxalamide could also alter its reactivity and stability, potentially affecting its suitability for various applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly provided in the papers. However, based on the properties of similar compounds, it can be inferred that the target compound may have a solid-state form, possibly crystalline, and exhibit specific spectroscopic features identifiable by FTIR and NMR techniques . The presence of acetamide and morpholine moieties could contribute to the compound's solubility in organic solvents and its potential for forming hydrogen bonds, which would influence its melting point, boiling point, and other physical properties. The antifungal activity observed in related morpholine derivatives suggests that the compound may also possess biological activity, which could be explored in further studies.
特性
IUPAC Name |
N'-(3-acetamidophenyl)-N-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5/c1-16(28)25-18-6-4-7-19(14-18)26-23(30)22(29)24-15-21(27-9-11-32-12-10-27)17-5-3-8-20(13-17)31-2/h3-8,13-14,21H,9-12,15H2,1-2H3,(H,24,29)(H,25,28)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZVQUKPRMNMFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)OC)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

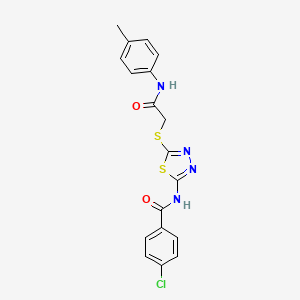
![3-chloro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzamide](/img/structure/B3004122.png)
![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B3004127.png)
![2-((5-(3-bromophenyl)oxazol-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B3004128.png)
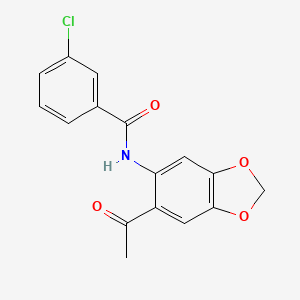
![2,4-Diphenyl-6-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,5-triazine](/img/structure/B3004131.png)
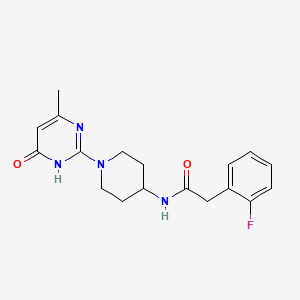


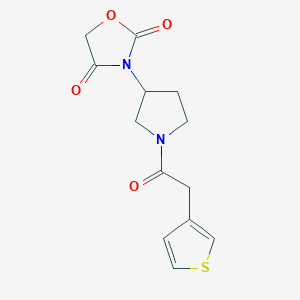

![2-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)-5,7-dimethylbenzo[d]thiazole](/img/structure/B3004142.png)

